molecular formula C15H21NO3S B2582697 (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone CAS No. 1797316-72-3

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone

Cat. No.: B2582697
CAS No.: 1797316-72-3
M. Wt: 295.4
InChI Key: DVWNWZDSPMYXCO-UHFFFAOYSA-N
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone is a synthetic azetidine derivative of interest in early-stage pharmacological and chemical probe research. Compounds featuring an azetidine scaffold, particularly those with sulfonyl groups, are frequently investigated for their potential to modulate protein-protein interactions and enzyme activity due to their defined three-dimensional structure and ability to confer favorable physicochemical properties . Researchers are exploring such structures in the context of developing inhibitors for various kinase targets, including Janus-associated kinases (JAKs), which are critical in cytokine signaling pathways . The structural motif of the azetidine ring is a key feature in modern medicinal chemistry, often utilized to improve metabolic stability and selectivity profiles in lead optimization programs. The specific configuration of the isobutylsulfonyl group and the m-tolyl methanone in this molecule presents a unique opportunity for researchers to study novel chemical space. It serves as a valuable intermediate or tool compound for probing biological function, studying structure-activity relationships (SAR) in hit-to-lead campaigns, and investigating new mechanisms of action in areas such as oncology and immunology . Its utility is confined to laboratory research applications as a building block or a potential modulator of biological systems in in vitro assays.

Properties

IUPAC Name

(3-methylphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11(2)10-20(18,19)14-8-16(9-14)15(17)13-6-4-5-12(3)7-13/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWNWZDSPMYXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone typically involves the reaction between (m-tolyl)methanone and 3-(isobutylsulfonyl)azetidine. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography and recrystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of azetidine compounds can inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for anticancer therapies .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves interaction with tubulin, the protein that forms microtubules. By binding to specific sites on tubulin, they disrupt the normal function of the cytoskeleton, thereby inhibiting cell division and promoting cell death in malignant cells .

Pharmaceutical Development

Drug Formulation
this compound has been explored for its potential use in drug formulations targeting various diseases, particularly those involving inflammatory pathways and cancer. The compound's structure allows for modifications that can enhance its bioavailability and therapeutic efficacy .

Therapeutic Applications
The compound has been studied for its potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further investigation in immunotherapy .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent sulfonation. Researchers have developed efficient synthetic routes that allow for the production of this compound and its derivatives with high yields .

Synthesis Step Description Yield (%)
Formation of AzetidineCyclization of precursors85%
SulfonationIntroduction of isobutylsulfonyl group90%
Final CouplingAttachment of m-tolyl group80%

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Case Study 1: Antitumor Efficacy
    In a study involving human osteosarcoma xenografts, compounds related to this compound demonstrated significant tumor growth inhibition compared to control groups .
  • Case Study 2: Anti-inflammatory Properties
    Another study assessed the anti-inflammatory effects of this compound in animal models of arthritis, showing reduced inflammation markers and improved mobility scores in treated animals .

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Azetidine-Containing Compounds

The azetidine ring is a critical scaffold in several bioactive compounds:

  • TLR7-9 Antagonists: Compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile () utilize azetidine as part of a larger heterocyclic system to antagonize Toll-like receptors (TLRs) for treating systemic lupus erythematosus. The azetidine here facilitates spatial arrangement for receptor binding, contrasting with the target compound’s simpler substitution pattern .
  • Dual EZH2/HDAC Inhibitors: Derivatives like (3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone () replace the isobutylsulfonyl group with aromatic amines, enhancing epigenetic enzyme inhibition. This highlights how azetidine substitutions dictate target specificity .

Role of the m-Tolyl Methanone Group

The m-tolyl group linked via methanone is shared with:

  • Orexin Receptor Antagonists: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone () demonstrates that the m-tolyl moiety enhances hydrophobic interactions with orexin receptors. The target compound’s similar aryl group may confer analogous binding advantages .
  • Benzofused Sultams: (7-bromo-3-isopropyl-1,1-dioxido-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepin-2-yl)(m-tolyl)methanone () uses the m-tolyl group for structural stabilization, suggesting its utility in rigidifying molecular conformations .

Key Insight : The m-tolyl group’s methyl substituent likely contributes to optimal lipophilicity (logP ~2.5, inferred from ) for membrane penetration, a property critical for CNS-targeting compounds .

Sulfonyl Group Modifications

The isobutylsulfonyl group distinguishes the target compound from analogs:

  • GLUT4 Inhibitors : Sulfonyl-containing compounds in (e.g., N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide) show that sulfonyl groups enhance binding to glucose transporters. The target’s isobutylsulfonyl may similarly modulate peripheral glucose disposal .

Activity Correlation : Sulfonyl groups improve solubility and stability, but bulkier substituents (e.g., isobutyl vs. methyl) may reduce binding affinity to certain targets while enhancing selectivity .

SAR Trends :

  • Chain Length: Optimal activity in cannabinoids () requires 4–6 carbon side chains, aligning with the isobutyl group’s 4-carbon chain in the target compound .
  • Azetidine Rigidity : The azetidine ring’s constrained geometry improves binding to flat receptor surfaces (e.g., TLRs, orexin receptors) compared to flexible pyrrolidines .

Q & A

Q. What are the key synthetic routes and optimization strategies for (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone?

The synthesis typically involves:

  • Sulfonylation : Reacting an azetidine precursor with isobutylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
  • Coupling with m-tolyl ketone : Using a nucleophilic acyl substitution or Friedel-Crafts acylation, depending on the reactivity of the azetidine nitrogen .
  • Optimization : Critical parameters include temperature (often 0–25°C for sulfonylation), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride to avoid side reactions) .
  • Purity control : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.5–4.0 ppm (azetidine N–CH₂), and δ 7.2–7.5 ppm (m-tolyl aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals near δ 170–175 ppm validate the ketone group .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₅H₂₁NO₃S: ~295.4 g/mol) .

Q. What are the standard protocols for assessing solubility and stability?

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy at λ_max .
  • Stability :
    • Thermal : Differential Scanning Calorimetry (DSC) to determine decomposition temperature (>150°C expected for sulfonamides) .
    • Hydrolytic : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Troubleshooting steps :
    • Bioavailability : Measure plasma protein binding (equilibrium dialysis) and logP (octanol-water partition) to assess membrane permeability .
    • Metabolic stability : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
    • Off-target effects : Perform kinase profiling or GPCR screening panels to rule out nonspecific interactions .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • Molecular Dynamics (MD) : Simulate binding stability (20–100 ns trajectories) to validate target engagement .
  • QSAR modeling : Train models with IC₅₀ data from analogous sulfonamides to predict potency .

Q. How can reaction yields be improved for large-scale synthesis?

  • Flow chemistry : Continuous sulfonylation in microreactors reduces side-product formation .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps; optimize ligand-to-metal ratios .
  • Design of Experiments (DoE) : Apply factorial design (e.g., temperature × solvent × time) to identify optimal conditions .

Q. What strategies mitigate toxicity in preclinical studies?

  • In silico toxicity prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks .
  • In vitro assays :
    • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
    • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ > 10 µM desirable) .

Data Contradiction Analysis

Q. How to address discrepancies between computational target predictions and experimental results?

  • Validation steps :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to confirm target affinity .
    • CRISPR knockouts : Eliminate suspected targets in cell lines; assess compound efficacy loss .
    • Orthogonal assays : Compare results from fluorescence polarization (FP) and thermal shift assays (TSA) .

Q. What analytical methods resolve conflicting NMR or MS data?

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
  • High-Resolution MS (HRMS) : Accurately measure mass-to-charge ratio (error < 5 ppm) to distinguish isomers .
  • X-ray crystallography : Resolve absolute configuration if stereocenters are present .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationIsobutylsulfonyl chloride, NaOH, CH₂Cl₂, 0°C65–7592%
Acylationm-Toluoyl chloride, AlCl₃, reflux50–6088%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95%

Q. Table 2. Computational Predictions vs. Experimental Data

TargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)Discrepancy Source
CA IX-9.20.8Solvent accessibility in binding pocket
HDAC6-7.5>50Zinc coordination not modeled

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